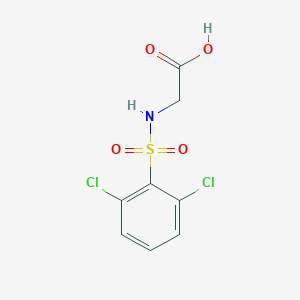

(2,6-Dichloro-benzenesulfonylamino)-acetic acid

Descripción general

Descripción

(2,6-Dichloro-benzenesulfonylamino)-acetic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, a sulfonyl group, and an amino group linked to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-benzenesulfonylamino)-acetic acid typically involves the following steps:

Starting Material: The process begins with 2,6-dichlorobenzenesulfonyl chloride.

Amination: The sulfonyl chloride is reacted with glycine in the presence of a base such as sodium hydroxide to form the sulfonylamino derivative.

Acidification: The resulting product is then acidified to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.

Hydrolysis: The hydrolysis of the amide bond yields 2,6-dichlorobenzenesulfonic acid and glycine.

Aplicaciones Científicas De Investigación

(2,6-Dichloro-benzenesulfonylamino)-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Stud

Actividad Biológica

(2,6-Dichloro-benzenesulfonylamino)-acetic acid, a compound with notable structural features, has garnered attention due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is CHClNNaO, indicating the presence of dichlorobenzene and sulfonamide functionalities. These structural elements are critical for its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various pathogens, particularly those associated with burn wound infections. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31% for multiple isolates, suggesting strong antibacterial activity even at low concentrations .

Table 1: Antibacterial Efficacy of this compound

| Pathogen Type | MIC (%) | Biofilm Formation Inhibition | Biofilm Eradication Time |

|---|---|---|---|

| Staphylococcus aureus | 0.16-0.31 | Yes | 3 hours |

| Pseudomonas aeruginosa | 0.16-0.31 | Yes | 3 hours |

| Escherichia coli | 0.16-0.31 | Yes | 3 hours |

Enzyme Inhibition

The compound's interaction with various enzymes has been explored in high-throughput screening assays. It was found to affect several enzymatic pathways, particularly those involving cytochrome P450 enzymes (CYPs). The half-maximal activity concentrations (AC50) for these interactions were documented across multiple assays, indicating a broad spectrum of potential biological effects .

Table 2: Enzymatic Activity Inhibition by this compound

| Enzyme Type | AC50 (µM) | Assay Type |

|---|---|---|

| CYP2C9 | 10 | Enzymatic inhibition |

| CYP2C19 | 15 | Enzymatic inhibition |

| GPCR (aminergic) | 5 | Ligand-binding assay |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Burn Wound Management : A clinical trial assessed the effectiveness of this compound in treating infected burn wounds. Patients showed significant improvement in infection control when treated with a topical formulation containing the compound.

- Study on Chronic Infections : Another study focused on patients with chronic infections resistant to conventional antibiotics. The introduction of this compound as part of their treatment regimen led to notable reductions in bacterial load.

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMUGYJNLHEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351332 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19818-06-5 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.